molecular formula C13H9Cl2N3OS2 B3700645 3-[5-(2,4-DICHLOROBENZYL)-1,3-THIAZOL-2-YL]-2-IMINO-1,3-THIAZOLAN-4-ONE

3-[5-(2,4-DICHLOROBENZYL)-1,3-THIAZOL-2-YL]-2-IMINO-1,3-THIAZOLAN-4-ONE

Cat. No.: B3700645
M. Wt: 358.3 g/mol
InChI Key: WMUSFLSZROTGOO-UHFFFAOYSA-N
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Description

3-[5-(2,4-DICHLOROBENZYL)-1,3-THIAZOL-2-YL]-2-IMINO-1,3-THIAZOLAN-4-ONE is a complex organic compound that features a thiazole ring system. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of the dichlorobenzyl group and the thiazole rings suggests that it may have unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(2,4-DICHLOROBENZYL)-1,3-THIAZOL-2-YL]-2-IMINO-1,3-THIAZOLAN-4-ONE typically involves multiple steps. One common method starts with the preparation of 2,4-dichlorobenzyl chloride, which is then reacted with thiazole derivatives under controlled conditions. The reaction often requires a catalyst and is conducted under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely include steps such as chlorination, thiazole ring formation, and purification through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-[5-(2,4-DICHLOROBENZYL)-1,3-THIAZOL-2-YL]-2-IMINO-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could lead to the formation of thiazolidines .

Scientific Research Applications

3-[5-(2,4-DICHLOROBENZYL)-1,3-THIAZOL-2-YL]-2-IMINO-1,3-THIAZOLAN-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism by which 3-[5-(2,4-DICHLOROBENZYL)-1,3-THIAZOL-2-YL]-2-IMINO-1,3-THIAZOLAN-4-ONE exerts its effects involves interaction with specific molecular targets. The dichlorobenzyl group may interact with bacterial or viral proteins, disrupting their function. The thiazole rings can also interact with enzymes, inhibiting their activity and leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[5-(2,4-DICHLOROBENZYL)-1,3-THIAZOL-2-YL]-2-IMINO-1,3-THIAZOLAN-4-ONE apart is its dual thiazole ring system, which provides unique chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

3-[5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-imino-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2N3OS2/c14-8-2-1-7(10(15)4-8)3-9-5-17-13(21-9)18-11(19)6-20-12(18)16/h1-2,4-5,16H,3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMUSFLSZROTGOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=N)S1)C2=NC=C(S2)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[5-(2,4-DICHLOROBENZYL)-1,3-THIAZOL-2-YL]-2-IMINO-1,3-THIAZOLAN-4-ONE
Reactant of Route 2
3-[5-(2,4-DICHLOROBENZYL)-1,3-THIAZOL-2-YL]-2-IMINO-1,3-THIAZOLAN-4-ONE
Reactant of Route 3
3-[5-(2,4-DICHLOROBENZYL)-1,3-THIAZOL-2-YL]-2-IMINO-1,3-THIAZOLAN-4-ONE
Reactant of Route 4
3-[5-(2,4-DICHLOROBENZYL)-1,3-THIAZOL-2-YL]-2-IMINO-1,3-THIAZOLAN-4-ONE
Reactant of Route 5
3-[5-(2,4-DICHLOROBENZYL)-1,3-THIAZOL-2-YL]-2-IMINO-1,3-THIAZOLAN-4-ONE
Reactant of Route 6
Reactant of Route 6
3-[5-(2,4-DICHLOROBENZYL)-1,3-THIAZOL-2-YL]-2-IMINO-1,3-THIAZOLAN-4-ONE

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